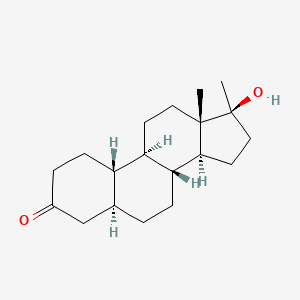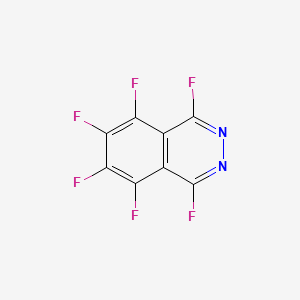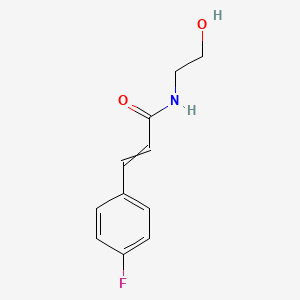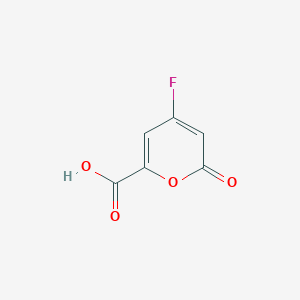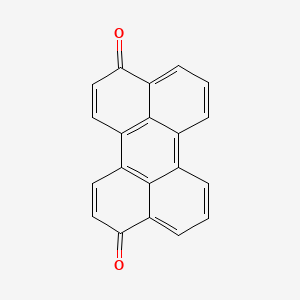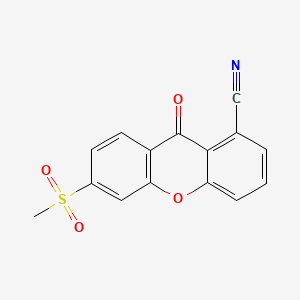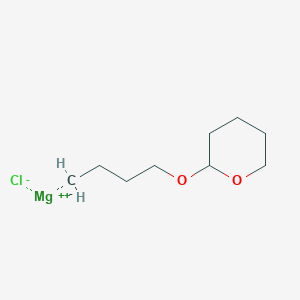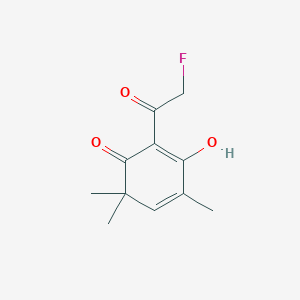
2-(Fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- is a complex organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a cyclohexadienone core with fluoroacetyl, hydroxy, and trimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through the oxidation of a suitable phenol derivative.
Introduction of Fluoroacetyl Group: The fluoroacetyl group can be introduced via acylation reactions using fluoroacetyl chloride in the presence of a suitable base.
Hydroxylation and Methylation: The hydroxyl group can be introduced through selective hydroxylation reactions, and the trimethyl groups can be added via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: The fluoroacetyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted cyclohexadienones.
科学研究应用
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- involves its ability to undergo various chemical transformations. The fluoroacetyl group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The cyclohexadienone core can undergo redox reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-: This compound shares a similar cyclohexadienone core but differs in the substituents, leading to different reactivity and applications.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This compound has bromine substituents, which significantly alter its chemical properties and applications.
Uniqueness
The presence of the fluoroacetyl group in 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- makes it unique compared to other cyclohexadienone derivatives
属性
CAS 编号 |
474942-44-4 |
|---|---|
分子式 |
C11H13FO3 |
分子量 |
212.22 g/mol |
IUPAC 名称 |
2-(2-fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H13FO3/c1-6-4-11(2,3)10(15)8(9(6)14)7(13)5-12/h4,14H,5H2,1-3H3 |
InChI 键 |
GQNLUGRRSLVTMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C(=O)C(=C1O)C(=O)CF)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
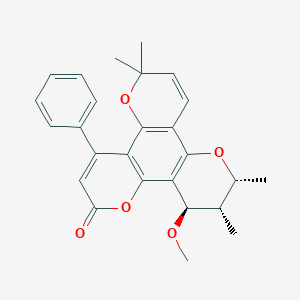


![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
